Cas no 898783-12-5 (2,4-Dichloro-4'-thiomorpholinomethyl benzophenone)

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone structure
898783-12-5 structure
商品名:2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
CAS番号:898783-12-5
MF:C18H17NOSCl2
メガワット:366.30468
MDL:MFCD03841762
CID:1945509
PubChem ID:24724537

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 化学的及び物理的性質

名前と識別子

    • (2,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • CTK5G6058
    • AG-H-66287
    • 2,4-dichloro-4'-thiomorpholinomethyl benzophenone
    • (2,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • AKOS016020260
    • MFCD03841762
    • DTXSID70642936
    • 2,4-DICHLORO-4'-THIOMORPHOLINOMETHYLBENZOPHENONE
    • 898783-12-5
    • 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
    • MDL: MFCD03841762
    • インチ: InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
    • InChIKey: NHKIDFQMVLTUDT-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(Cl)C=C3Cl

計算された属性

  • せいみつぶんしりょう: 365.04100
  • どういたいしつりょう: 365.0407907Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

  • PSA: 45.61000
  • LogP: 4.71110

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone セキュリティ情報

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D094900-500mg
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5
500mg
$ 735.00 2022-06-06
abcr
AB364550-1 g
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone, 97%; .
898783-12-5 97%
1 g
€932.90 2023-07-19
Fluorochem
204524-2g
2,4-dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 97%
2g
£1013.00 2022-02-28
Fluorochem
204524-1g
2,4-dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 97%
1g
£540.00 2022-02-28
Chemenu
CM528779-1g
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 95%
1g
$*** 2023-05-29
A2B Chem LLC
AD04618-5g
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 97%
5g
$2291.00 2024-04-19
A2B Chem LLC
AD04618-2g
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 97%
2g
$1169.00 2024-04-19
Crysdot LLC
CD11023122-5g
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 95+%
5g
$1401 2024-07-19
TRC
D094900-250mg
2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5
250mg
$ 440.00 2022-06-06
Fluorochem
204524-5g
2,4-dichloro-4'-thiomorpholinomethyl benzophenone
898783-12-5 97%
5g
£2025.00 2022-02-28

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 関連文献

2,4-Dichloro-4'-thiomorpholinomethyl benzophenoneに関する追加情報

Recent Advances in the Study of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS: 898783-12-5)

The compound 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS: 898783-12-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzophenone derivative, characterized by its unique thiomorpholinomethyl substitution, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone as a potent inhibitor of protein kinases involved in inflammatory pathways. The researchers utilized molecular docking and kinetic assays to demonstrate its high affinity for the ATP-binding sites of specific kinases, suggesting its potential as a lead compound for anti-inflammatory drug development. The study also highlighted the compound's favorable pharmacokinetic properties, including its stability and bioavailability in preclinical models.

In addition to its kinase inhibitory properties, recent research has explored the antimicrobial efficacy of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its activity against multidrug-resistant bacterial strains, such as Staphylococcus aureus and Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes. These findings underscore its potential as a scaffold for designing novel antibiotics.

The synthetic accessibility of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone has also been a focus of recent investigations. A 2023 study in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is critical for facilitating large-scale production and further pharmacological evaluation of the compound.

Despite these promising developments, challenges remain in the clinical translation of 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone. Current research is addressing its toxicity profile and selectivity issues to minimize off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate its progression into clinical trials, particularly for applications in oncology and infectious diseases.

In conclusion, 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS: 898783-12-5) represents a versatile and pharmacologically active compound with broad therapeutic potential. Ongoing research aims to refine its properties and expand its applications, making it a compelling subject for future studies in chemical biology and drug discovery.

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Amadis Chemical Company Limited
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